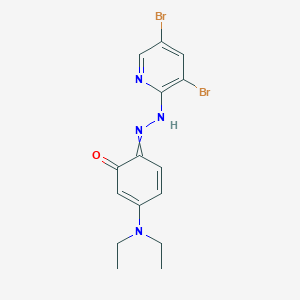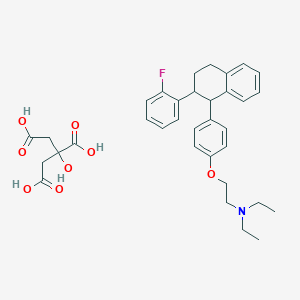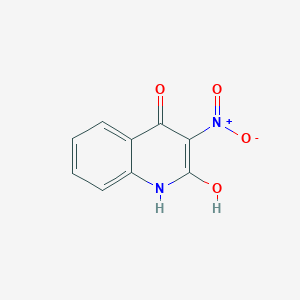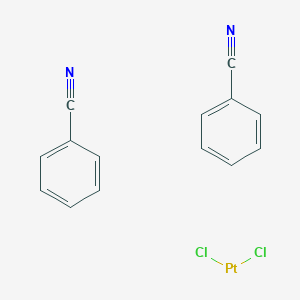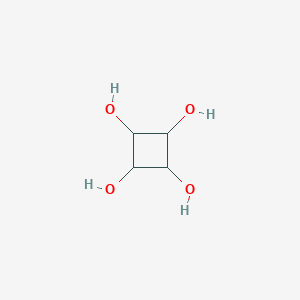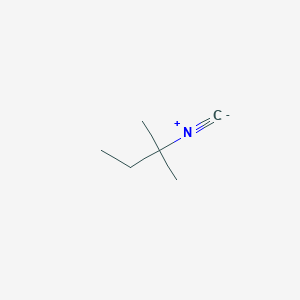![molecular formula C23H50O4Si2 B078289 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate CAS No. 14473-56-4](/img/structure/B78289.png)
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMS-EMM and is a derivative of myristic acid. TMS-EMM is a colorless liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Mecanismo De Acción
The mechanism of action of TMS-EMM is not well understood. However, it is believed that TMS-EMM reacts with carboxylic acids and alcohols to form stable esters and ethers, respectively. This reactivity makes TMS-EMM a useful reagent for protecting functional groups during organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of TMS-EMM. However, it has been shown to be non-toxic and non-irritating in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMS-EMM in lab experiments is its high reactivity, which makes it a useful reagent for protecting functional groups during organic synthesis. Additionally, TMS-EMM is relatively easy to synthesize and purify. However, one limitation of using TMS-EMM is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several potential future directions for research on TMS-EMM. One area of interest is the development of new synthetic methods for TMS-EMM and its derivatives. Additionally, TMS-EMM could be further studied for its potential applications in drug delivery and as a precursor for the synthesis of other compounds. Finally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of TMS-EMM.
Métodos De Síntesis
TMS-EMM can be synthesized by reacting myristic acid with trimethylsilyl chloride and triethylamine in dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of TMS-EMM is typically around 70%.
Aplicaciones Científicas De Investigación
TMS-EMM has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of esters and amides. TMS-EMM is also used as a protecting group for carboxylic acids and alcohols. Additionally, TMS-EMM has been used as a precursor for the synthesis of other compounds, such as TMS-EMM-PC, which is a phospholipid derivative that has potential applications in drug delivery.
Propiedades
Número CAS |
14473-56-4 |
|---|---|
Nombre del producto |
2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate |
Fórmula molecular |
C23H50O4Si2 |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
1,3-bis(trimethylsilyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)27-22(20-25-28(2,3)4)21-26-29(5,6)7/h22H,8-21H2,1-7H3 |
Clave InChI |
YDASQGBHNHGOSK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Sinónimos |
Myristic acid 2-trimethylsilyloxy-1-[(trimethylsilyloxy)methyl]ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



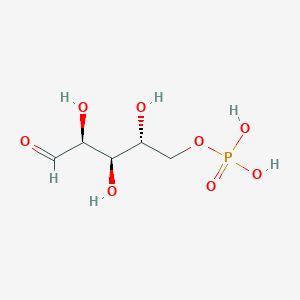
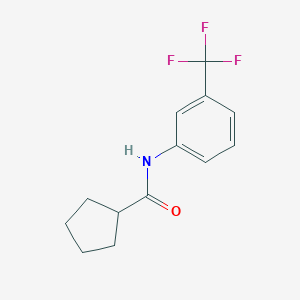
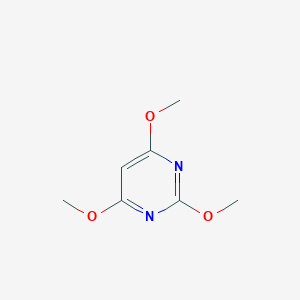

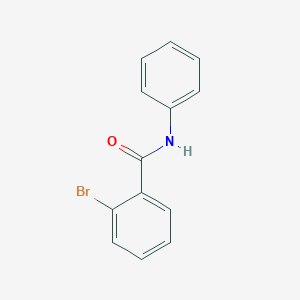
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)

